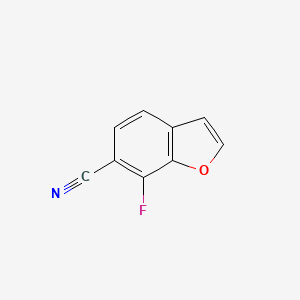

7-Fluorobenzofuran-6-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-1-benzofuran-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FNO/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVSNUZDSJEHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis for 7-Fluorobenzofuran-6-carbonitrile

A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected through several strategic bond cleavages. The most apparent disconnection is the furan (B31954) ring, which can be formed through various cyclization strategies. This leads to a key intermediate, a substituted phenol (B47542) containing the requisite fluorine and cyano functionalities.

A primary retrosynthetic pathway involves the disconnection of the C2-C3 and the C7a-O bonds of the benzofuran (B130515) ring. This approach points towards a substituted benzene (B151609) derivative as a key precursor. A plausible starting material would be a phenol with ortho-halogen and meta-cyano and fluoro substituents. A Sonogashira coupling followed by an intramolecular cyclization is a well-established method for constructing the benzofuran core from such precursors. nih.govresearchgate.netrsc.org

An alternative disconnection could involve the late-stage introduction of the fluorine or cyano group onto a pre-formed benzofuran-6-carbonitrile (B101451) or 7-fluorobenzofuran (B1316722) scaffold, respectively. However, regioselectivity in electrophilic aromatic substitution on the benzofuran ring can be challenging. Therefore, a strategy that commences with a correctly substituted benzene ring is often preferred for a more controlled synthesis.

Total Synthesis Approaches and Strategies

The total synthesis of this compound can be approached through a combination of strategic ring formation, regioselective functional group introduction, and efficient catalytic methods.

Strategic Benzofuran Ring Formation via Cyclization and Annulation Reactions

The formation of the benzofuran ring is a critical step in the synthesis of this compound. Several cyclization and annulation reactions are available for this purpose.

A prominent strategy involves the intramolecular cyclization of 2-alkynylphenols. rsc.org These precursors can be synthesized via Sonogashira coupling of an ortho-halophenol with a terminal alkyne. The subsequent cyclization can be catalyzed by various transition metals or even proceed under base-catalyzed conditions. rsc.org For the synthesis of this compound, a key intermediate would be 2-ethynyl-3-fluoro-4-cyanophenol.

Another powerful method is the palladium-catalyzed intramolecular C-O bond formation. This can involve the cyclization of a suitably substituted o-vinylphenol derivative. The required vinyl group can be installed through various cross-coupling reactions.

Furthermore, annulation reactions, such as the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization, represent a classical yet effective approach to benzofuran synthesis.

Regioselective Introduction of the Fluorine Atom

The regioselective introduction of the fluorine atom at the C7 position is a crucial aspect of the synthesis. One of the most effective strategies is to start with a commercially available or readily synthesized benzene derivative that already contains the fluorine atom in the desired position. For instance, a fluorinated phenol or aniline (B41778) derivative can serve as a starting point for the construction of the benzofuran ring.

Direct fluorination of the benzofuran ring system at a late stage is another possibility. Electrophilic fluorinating agents, such as Selectfluor®, can be employed. However, controlling the regioselectivity of such reactions on a substituted benzofuran can be challenging and may lead to a mixture of isomers.

A tandem SNAr-cyclocondensation strategy has been reported for the synthesis of fluorinated 3-aminobenzofurans, which demonstrates the feasibility of building the benzofuran ring onto a pre-fluorinated aromatic core. nih.gov

Methods for Carbonitrile Functional Group Incorporation

The incorporation of the carbonitrile group at the C6 position can be achieved through several established methods. A common approach is the Sandmeyer reaction, where an amino group at the desired position is converted to a nitrile via a diazonium salt. However, this method can sometimes suffer from harsh conditions and moderate yields. nih.gov

A more modern and often milder alternative is the palladium- or copper-catalyzed cyanation of an aryl halide. nih.gov For instance, a 6-bromobenzofuran (B120239) derivative can be converted to the corresponding 6-carbonitrile using a cyanide source such as copper(I) cyanide or zinc cyanide in the presence of a suitable catalyst and ligand. nih.govnih.gov

Alternatively, the cyano group can be introduced early in the synthesis by starting with a commercially available cyanophenol derivative. For example, 3-hydroxy-4-iodobenzonitrile (B2736896) has been utilized as a key intermediate in the synthesis of benzofuran-6-carbonitrile. nih.gov This precursor can then undergo Sonogashira coupling and subsequent cyclization to form the desired benzofuran ring system. nih.govresearchgate.net

Application of Modern Catalytic Systems in Synthesis

Modern catalytic systems play a pivotal role in the efficient and selective synthesis of complex molecules like this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the key C-C bonds in the synthesis of benzofurans.

The Sonogashira coupling is particularly valuable for the synthesis of 2-alkynylphenols, which are key precursors for intramolecular cyclization to form the furan ring. nih.govresearchgate.netrsc.org This reaction involves the coupling of a terminal alkyne with an aryl halide, typically an iodide or bromide, in the presence of a palladium catalyst, a copper co-catalyst, and a base. A one-pot, three-component synthesis of highly substituted benzofurans using Sonogashira conditions has been reported, highlighting the efficiency of this method. nih.gov

The Suzuki coupling , which involves the reaction of an organoboron compound with an aryl halide, can be employed to introduce various substituents onto the benzofuran core or to construct the biaryl linkage in more complex derivatives.

The Heck reaction , the coupling of an alkene with an aryl halide, can be used to synthesize vinyl-substituted phenols, which can then undergo intramolecular cyclization to form the benzofuran ring.

The following table provides a summary of key transition-metal-catalyzed reactions applicable to the synthesis of this compound precursors.

| Reaction Name | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | Aryl halide (e.g., 2-iodo-3-fluoro-4-cyanophenol), Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynylphenol | nih.govresearchgate.netrsc.org |

| Suzuki Coupling | Aryl halide, Organoboron compound | Pd catalyst, Base | Aryl-substituted phenol or benzofuran | |

| Heck Reaction | Aryl halide, Alkene | Pd catalyst, Base | Vinyl-substituted phenol | |

| Copper-Catalyzed Cyanation | Aryl bromide (e.g., 7-fluoro-6-bromobenzofuran) | CuI, Ligand (e.g., N,N'-dimethylethylenediamine), NaCN | Aryl nitrile | nih.gov |

Organocatalytic and Biocatalytic Approaches

The application of organocatalysis and biocatalysis in the synthesis of complex heterocyclic molecules is a burgeoning field, driven by the pursuit of higher selectivity, milder reaction conditions, and improved sustainability. While specific research on organocatalytic or biocatalytic routes for this compound is not extensively documented, principles drawn from the synthesis of related fluorinated and heterocyclic compounds offer a clear indication of potential methodologies.

Biocatalysis, in particular, presents a promising avenue. Enzymes, as natural catalysts, operate with high enantio- and regioselectivity under environmentally benign conditions. For instance, in the synthesis of other fluorinated heterocycles like chiral fluorolactams, a biochemical amidase process has been shown to be crucial for the asymmetric cyclisation stage. worktribe.com This chemo-enzymatic approach was found to be highly efficient, generate less waste, and be more suitable for scale-up compared to traditional palladium-catalyzed methods. worktribe.com

This suggests that enzymes such as nitrile hydratases or lipases could potentially be employed in the synthetic pathway to this compound. A nitrile hydratase could, for example, convert the nitrile group to an amide under mild aqueous conditions, which could then be a substrate for further enzymatic or chemical transformations. The use of such biocatalysts aligns with green chemistry principles by avoiding harsh reagents and precious metal catalysts. worktribe.com

Table 1: Potential Biocatalytic Transformations in Benzofuran Synthesis

| Enzyme Class | Potential Reaction | Substrate Moiety | Advantages |

|---|---|---|---|

| Amidase/Nitrile Hydratase | Nitrile to Amide Conversion | Cyano group | Mild, aqueous conditions; high selectivity. |

| Lipase | Asymmetric acylation/hydrolysis | Hydroxyl or Ester group | Enantioselective synthesis; use of benign solvents. |

| Oxidase/Oxygenase | Hydroxylation/Cyclization | Phenolic precursor | Direct oxygen incorporation; regioselectivity. |

The exploration of these biocatalytic routes could provide a more economical and environmentally friendly process for producing this compound and its derivatives. worktribe.com

Exploration of Alternative Synthetic Routes and Precursors

The synthesis of 6-substituted benzofurans, including this compound, presents significant challenges. Many traditional methods that involve the annulation of phenol derivatives often produce an inseparable mixture of 4- and 6-substituted isomers. nih.gov To overcome this, specific and regioselective routes are required.

A key documented strategy for the synthesis of the core benzofuran-6-carbonitrile structure involves a multi-step sequence starting from 3-hydroxybenzonitrile. nih.govresearchgate.net This route was developed to provide an efficient, inexpensive, and scalable alternative to the limited and costly commercial supply. nih.govresearchgate.net The key steps are:

Per-iodination: Treatment of 3-hydroxybenzonitrile to produce 3-hydroxy-4-iodobenzonitrile. This step is crucial for directing the subsequent substitution to the correct position. nih.govresearchgate.net

Sonogashira Alkynylation: A palladium-catalyzed cross-coupling reaction between the 3-hydroxy-4-iodobenzonitrile intermediate and an alkyne, such as (trimethylsilyl)acetylene. nih.gov

Copper-Catalyzed Heteroannulation: The resulting 2-ethynylphenol (B1266645) derivative undergoes cyclization to form the benzofuran ring. This step can result in a mixture of the desired product and a silylated version, which can be easily desilylated using an aqueous base to yield the final benzofuran-6-carbonitrile. nih.gov

For the synthesis of the 7-fluoro derivative, this route would necessitate starting with a fluorinated precursor, such as 5-fluoro-3-hydroxybenzonitrile.

Alternative, though often less practical, routes have also been considered. These include:

A late-stage Sandmeyer-type reaction converting a 6-aminobenzofuran to the nitrile. This approach is often hampered by low yields and the hazardous nature of the diazonium intermediates. nih.govresearchgate.net

Conversion from other 6-substituted benzofurans, such as the corresponding 6-bromo, 6-formyl, or 6-carboxy analogs. However, these precursors themselves often require lengthy syntheses. nih.govresearchgate.net

Table 2: Comparison of Synthetic Routes to Benzofuran-6-carbonitrile

| Route | Key Precursor | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Iodination/Sonogashira/Annulation | 3-Hydroxybenzonitrile | Per-iodination, Sonogashira coupling, Cu-catalyzed cyclization | Gram-scale production, good yield, avoids isomeric mixtures. nih.govresearchgate.net | Multi-step process, requires careful temperature control. nih.gov |

| Sandmeyer Reaction | 6-Aminobenzofuran | Diazotization, cyanation | Utilizes a common transformation. | Often low yields, hazardous diazonium intermediates. researchgate.net |

| Functional Group Conversion | 6-Bromobenzofuran | Rosenmund-von Braun reaction | Direct conversion to nitrile. | Precursor requires its own lengthy synthesis. nih.govresearchgate.net |

This highlights that the development of efficient routes relies heavily on the strategic choice of precursors and regioselective reactions. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. montclair.edunih.gov The twelve principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for achieving this. nih.govatiner.gr

Applying these principles to the synthesis of this compound suggests several areas for optimization:

Prevent Waste: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. montclair.edu The route starting from 3-hydroxybenzonitrile is advantageous as it is designed to be efficient, thus minimizing waste compared to lower-yield alternatives. nih.gov

Maximize Atom Economy: The Sonogashira coupling and subsequent cyclization are catalytic processes, which are inherently more atom-economical than stoichiometric reactions. montclair.edu

Use Safer Solvents and Reaction Conditions: Research into replacing hazardous solvents with safer alternatives is a key green chemistry goal. montclair.edu Furthermore, exploring reactions that can be run at ambient temperature and pressure, or with alternative energy sources like microwave irradiation, can significantly increase energy efficiency. atiner.grrsc.org

Use Catalysts, Not Stoichiometric Reagents: The use of copper and palladium catalysts in the main synthetic route is a prime example of this principle. Catalysts are effective in small amounts and can carry out a reaction many times, minimizing waste. worktribe.commontclair.edu

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Benzofuran Synthesis | Potential Improvement |

|---|---|---|

| 1. Prevent Waste | Select high-yielding reaction pathways. montclair.edu | Optimize reaction conditions to minimize byproduct formation. |

| 2. Atom Economy | Employ catalytic reactions (e.g., Sonogashira). montclair.edu | Choose catalysts with high turnover numbers and longevity. |

| 5. Safer Solvents & Auxiliaries | Use of standard organic solvents. montclair.edu | Explore benign solvent systems or solvent-free conditions (mechanochemistry). nih.gov |

| 6. Increase Energy Efficiency | Reactions run at elevated temperatures. montclair.edu | Investigate microwave-assisted synthesis to reduce reaction times and energy input. atiner.grrsc.org |

| 9. Use Catalysis | Pd and Cu catalysts are employed. nih.gov | Explore biocatalytic or earth-abundant metal catalysts to replace precious metals. worktribe.com |

By consciously applying these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Process Development and Scale-Up Considerations (Methodological Aspects)

Transitioning a synthetic route from a laboratory benchtop to a larger, industrial scale introduces a host of new challenges. For a compound like this compound, which may be an important intermediate for medicinal chemistry, developing a robust and scalable process is critical. nih.govresearchgate.net The high cost and limited commercial availability of the parent compound, benzofuran-6-carbonitrile, underscores the need for a synthesis capable of producing gram quantities or more. nih.govresearchgate.net

Key methodological considerations during process development and scale-up include:

Reaction Parameter Optimization: Fine-tuning parameters such as temperature, pressure, and catalyst loading is crucial. For example, in the synthesis of benzofuran-6-carbonitrile, it was found that lowering the reaction temperature during the cyclization step altered the product ratio, demonstrating the sensitivity of the process. nih.gov

Purification Strategy: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly at larger scales. Developing procedures based on crystallization, distillation, or extraction is essential for efficient and economical purification of the final product and key intermediates.

Safety and Hazard Analysis: A thorough evaluation of the safety of all reagents, intermediates, and reaction conditions is paramount. The decision to avoid a Sandmeyer reaction due to the hazardous nature of diazonium intermediates is a clear example of designing safety into the process from the outset. researchgate.net

Cost of Goods (COGs): The cost of starting materials, reagents, and solvents becomes a major driver on a larger scale. The reported synthesis of benzofuran-6-carbonitrile was explicitly motivated by the need for an inexpensive procedure. nih.gov Using inexpensive reagents and catalysts, as demonstrated in some chemo-enzymatic processes, can significantly improve the economic viability of a synthesis. worktribe.com

Table 4: Key Considerations for Scale-Up

| Consideration | Laboratory Scale Focus | Scale-Up Focus |

|---|---|---|

| Yield | Maximizing percentage yield. | Maximizing space-time yield ( kg/L/day ) and process robustness. |

| Purification | Column chromatography. | Crystallization, extraction, distillation. |

| Reagents | Reagent availability and cost are secondary. | Cost of goods, supplier reliability, and reagent stability are critical. nih.gov |

| Safety | Standard laboratory precautions. | Process hazard analysis (PHA), thermal stability studies, containment. researchgate.net |

| Waste | Solvent disposal. | Waste stream minimization, solvent recycling, environmental impact. worktribe.com |

Ultimately, a successful scale-up operation transforms a laboratory procedure into a reliable, safe, and economically viable manufacturing process.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of 7-Fluorobenzofuran-6-carbonitrile, offering detailed insights into the chemical environment of each nucleus.

One-dimensional NMR techniques are fundamental for the initial structural assessment of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key resonances are observed for the furan (B31954) ring protons and the aromatic proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule, including the quaternary carbons of the benzofuran (B130515) core, the nitrile carbon, and the carbons of the furan and benzene (B151609) rings.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atom attached to the benzene ring.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 7.85 (d, J = 2.2 Hz) | - |

| H-3 | 7.01 (dd, J = 2.2, 0.8 Hz) | - |

| H-4 | 7.62 (d, J = 8.4 Hz) | - |

| H-5 | - | - |

| C-2 | - | 147.2 |

| C-3 | - | 108.9 |

| C-3a | - | 124.7 |

| C-4 | - | 120.1 |

| C-5 | - | 114.3 (d, J = 20.5 Hz) |

| C-6 | - | 99.8 (d, J = 4.1 Hz) |

| C-7 | - | 164.2 (d, J = 254.8 Hz) |

| C-7a | - | 149.8 (d, J = 12.3 Hz) |

| CN | - | 115.4 |

Data presented is representative and may vary slightly based on solvent and experimental conditions.

To establish the precise connectivity of atoms, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the relationship between adjacent protons, such as those on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the entire molecular skeleton, including the connection of the nitrile group and the fusion of the furan and benzene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemical assignments in larger molecules, NOESY can provide information on the spatial proximity of protons in this compound.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the conformation and packing of this compound in the solid state. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the molecular planarity and intermolecular interactions that are not accessible in solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical tool for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₄FNO), HRMS would confirm the presence of one nitrogen and one fluorine atom, providing strong evidence for the proposed structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-F stretching vibrations, and various C-O and C-H stretching and bending modes associated with the benzofuran core.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The nitrile stretch is also Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2230 |

| C-F | Stretch | 1250 |

| Aromatic C-H | Stretch | 3100-3000 |

| C-O-C | Asymmetric Stretch | 1200 |

| Aromatic C=C | Stretch | 1600-1450 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the planarity of the benzofuran ring system. Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking and potential weak hydrogen bonds. This data is invaluable for understanding the solid-state properties of the compound.

Scientific Data Unavilable for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no published research, spectroscopic, or crystallographic data for the chemical compound This compound .

The initial investigation sought to gather information regarding the advanced spectroscopic and crystallographic characterization of this specific molecule. However, the search yielded no results pertaining to "this compound." The scientific community has not yet reported on the synthesis, analysis, or properties of this particular compound in peer-reviewed journals or public chemical repositories.

While information exists for structurally related compounds, such as Benzofuran-6-carbonitrile (B101451) and various fluorinated benzofuran derivatives, this data cannot be extrapolated to accurately describe the specific characteristics of this compound. The precise substitution pattern of the fluorine atom at the 7-position and the carbonitrile group at the 6-position of the benzofuran ring system would impart unique chemical and physical properties that can only be determined through empirical investigation.

Therefore, the requested article, which was to be structured around detailed research findings and data tables for this compound, cannot be generated at this time due to the absence of foundational scientific data.

Chemical Reactivity and Derivatization Studies

Reactions of the Carbonitrile Group

The carbonitrile (or cyanide) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functionalities.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. chemistrysteps.comchemguide.co.uklibretexts.org This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis:

Reagents: H₃O⁺ (e.g., HCl or H₂SO₄ in H₂O), heat

Intermediate: 7-Fluorobenzofuran-6-carboxamide

Product: 7-Fluorobenzofuran-6-carboxylic acid

Under basic conditions, the nitrile is heated with a strong base like sodium hydroxide. This initially forms a carboxylate salt, which upon acidification yields the carboxylic acid. The reaction also produces ammonia.

Base-Catalyzed Hydrolysis:

Reagents: 1. NaOH, H₂O, heat; 2. H₃O⁺

Intermediate: Sodium 7-fluorobenzofuran-6-carboxylate

Product: 7-Fluorobenzofuran-6-carboxylic acid

Amidation can be achieved by the partial hydrolysis of the nitrile, stopping the reaction at the amide stage. This is often accomplished using milder reaction conditions or specific catalysts.

The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. organic-chemistry.orgyoutube.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves treatment of the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup.

Reduction with LiAlH₄:

Reagents: 1. LiAlH₄, ether; 2. H₂O

Product: (7-Fluorobenzofuran-6-yl)methanamine

Catalytic hydrogenation can also be employed, using hydrogen gas in the presence of a metal catalyst such as nickel, platinum, or palladium.

Catalytic Hydrogenation:

Reagents: H₂, catalyst (e.g., Ni, Pt, Pd)

Product: (7-Fluorobenzofuran-6-yl)methanamine

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.

Reaction with Grignard Reagents:

Reagents: 1. R-MgBr, ether; 2. H₃O⁺

Product: (7-Fluorobenzofuran-6-yl)(R)ketone (where R is the alkyl or aryl group from the Grignard reagent)

This reaction provides a valuable method for the formation of carbon-carbon bonds at the 6-position of the benzofuran (B130515) ring.

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring system is generally reactive towards electrophilic aromatic substitution. The regioselectivity of such reactions on 7-fluorobenzofuran-6-carbonitrile will be influenced by the directing effects of the fused furan (B31954) ring, the fluorine atom, and the cyano group.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation.

Nucleophilic Aromatic Substitution on the Benzofuran Core

Nucleophilic aromatic substitution (SNA) is generally less common than electrophilic substitution on aromatic rings unless the ring is activated by strong electron-withdrawing groups. In this compound, the cyano group at the 6-position is a strong electron-withdrawing group. This group, along with the fluorine atom at the 7-position, can activate the ring towards nucleophilic attack.

The most likely site for nucleophilic aromatic substitution would be the displacement of the fluorine atom at the 7-position. The cyano group at the adjacent 6-position would help to stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction.

Potential Nucleophilic Aromatic Substitution:

Substrate: this compound

Nucleophile (Nu⁻): e.g., RO⁻, R₂N⁻, RS⁻

Product: 7-(Nu)-benzofuran-6-carbonitrile

The reactivity in SNA reactions is often dependent on the nature of the nucleophile and the reaction conditions.

Directed Ortho Metalation Strategies and Functionalization of the Benzofuran Scaffold

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org In the case of this compound, the benzofuran ring possesses two potential directing groups: the furan oxygen and the fluorine atom at the 7-position.

The furan oxygen is known to be a modest directing group, typically promoting lithiation at the C2 position of the furan ring. uwindsor.ca However, the fluorine atom is also a recognized, albeit weaker, directing group for ortho-metalation. organic-chemistry.org The interplay between these two directing influences, in conjunction with the electronic effects of the nitrile group, dictates the regioselectivity of metalation on the this compound scaffold.

Table 1: Potential Regioselectivity in the Directed Ortho-Metalation of this compound

| Directing Group | Predicted Site of Lithiation | Influencing Factors |

| Furan Oxygen | C2 | Inherent directing ability of the furan ring. |

| Fluorine Atom (C7) | C5 | Inductive effect of fluorine increasing proton acidity. |

Upon successful ortho-lithiation, the resulting organolithium intermediate can be quenched with a variety of electrophiles to introduce a wide range of functional groups onto the benzofuran scaffold. This approach opens avenues for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Exploration of the Fluorine Atom's Influence on Reactivity and Stability

The presence of a fluorine atom on the benzofuran ring significantly impacts the molecule's electronic properties, and consequently, its reactivity and stability. Fluorine is the most electronegative element, and its introduction into an aromatic system exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of the entire molecule in several ways.

Firstly, the fluorine at C7 deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation is a general characteristic of halogenated arenes. However, the fluorine atom can also participate in stabilizing intermediates through resonance effects (+M), although this is generally weaker than its inductive effect.

Secondly, the C-F bond is exceptionally strong, which imparts metabolic stability to the molecule. In the context of medicinal chemistry, this is a highly desirable feature as it can prevent in vivo degradation of a drug molecule at that position, potentially leading to an improved pharmacokinetic profile.

The electron-withdrawing nature of both the fluorine atom and the nitrile group at C6 will also influence the reactivity of the furan ring. The electron density of the furan moiety is reduced, making it less susceptible to electrophilic attack compared to unsubstituted benzofuran. Conversely, the electron-deficient nature of the benzene ring could make it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluorine and nitrile groups, although such reactions would require harsh conditions.

Synthesis of Libraries of Analogues for Structure-Reactivity Relationship Studies

The development of a library of analogues based on the this compound scaffold is crucial for establishing structure-reactivity relationships (SRR). Such studies are instrumental in understanding how modifications to the core structure influence the chemical and biological properties of the resulting compounds.

One approach to generating a library of analogues is through the functionalization of the nitrile group. The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, which can then be further derivatized. For instance, the synthesis of 2,3-dihydrobenzofuran-7-carboxamide derivatives has been reported as a strategy for developing inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov

Another strategy involves the introduction of substituents at various positions of the benzofuran ring, guided by the directed ortho-metalation strategies discussed earlier. By systematically varying the electrophiles used to quench the lithiated intermediates, a diverse range of functional groups can be installed.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, can be employed to introduce aryl, heteroaryl, or vinyl substituents. While not directly reported for this compound, these methods are widely used for the functionalization of benzofuran scaffolds. mdpi.com

Table 2: Proposed Strategies for the Synthesis of this compound Analogues

| Modification Site | Synthetic Strategy | Potential Functional Groups Introduced |

| C6-Nitrile | Hydrolysis followed by amide coupling | Carboxylic acids, amides, esters |

| C2-Position | Directed ortho-metalation (furan-directed) | Alkyl, silyl, carbonyl groups |

| C5-Position | Directed ortho-metalation (fluorine-directed) | Halogens, boronic esters, aryl groups |

| Benzene Ring | Palladium-catalyzed cross-coupling | Aryl, heteroaryl, vinyl groups |

By synthesizing and characterizing a library of these analogues, researchers can systematically probe the effects of substituent changes on the molecule's properties, paving the way for the rational design of new compounds with desired characteristics.

Computational and Theoretical Investigations

Quantum Chemical Studies: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for elucidating the fundamental properties of molecules like 7-Fluorobenzofuran-6-carbonitrile. arxiv.org DFT calculations allow for a detailed examination of the electronic structure and the prediction of various spectroscopic parameters.

The electronic character of this compound is largely dictated by the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. For benzofuran (B130515) derivatives, the HOMO is often localized on the electron-rich benzofuran ring system, while the LUMO may be distributed over the entire molecule, including the nitrile and fluoro substituents.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution across the molecule. In this compound, the electronegative fluorine and nitrogen atoms of the nitrile group are expected to create regions of negative electrostatic potential, indicating areas that are prone to electrophilic attack. Conversely, the hydrogen atoms and parts of the aromatic rings would exhibit positive electrostatic potential, suggesting sites for nucleophilic interaction. Studies on similar molecules, such as fluorinated aromatic compounds, have shown that the introduction of fluorine can significantly alter the electronic properties and stability of the aromatic ring. researchgate.net

| Feature | Description | Predicted Characteristics for this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the benzofuran ring system. |

| LUMO | Lowest Unoccupied Molecular Orbital | Potentially distributed across the entire molecule, including the nitrile and fluoro groups. |

| ESP (Negative) | Regions of negative electrostatic potential | Expected around the fluorine and nitrogen atoms. |

| ESP (Positive) | Regions of positive electrostatic potential | Expected around hydrogen atoms and parts of the aromatic rings. |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to estimate the chemical shifts with a reasonable degree of accuracy. For this compound, specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) basis set, can be employed to optimize the geometry and then compute the NMR spectra. idc-online.combas.bg The accuracy of these predictions can be further enhanced by using more advanced methods or by applying scaling factors derived from empirical data. researchgate.net The development of specialized functionals for proton and carbon chemical shifts has also improved the reliability of these predictions. idc-online.com

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations, providing a theoretical IR spectrum that can be compared with experimental data. For this compound, characteristic vibrational frequencies would be expected for the C-F bond, the C≡N triple bond of the nitrile group, and the various C-H and C-C bonds within the benzofuran ring system. These calculations are typically performed after geometry optimization and involve the computation of the Hessian matrix. nih.gov

| Spectroscopic Parameter | Computational Method | Predicted Features for this compound |

| ¹H and ¹³C NMR Chemical Shifts | DFT (e.g., B3LYP/6-31G(d,p)) | Specific chemical shifts for each unique proton and carbon atom in the molecule. |

| Vibrational Frequencies (IR) | DFT (Hessian matrix calculation) | Characteristic peaks for C-F, C≡N, C-H, and C-C vibrations. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and behavior of this compound over time.

Conformational Analysis: While the benzofuran ring system is largely planar and rigid, the molecule as a whole may exhibit some degree of flexibility. Conformational analysis helps to identify the most stable three-dimensional arrangement of the atoms. For aroyl derivatives of furan (B31954) and benzofuran, studies have shown that the orientation of substituents can be influenced by both electronic effects and crystal packing forces. rsc.org For this compound, computational methods can be used to rotate bonds and calculate the energy of different conformers to determine the global minimum energy structure.

Intermolecular Interactions: Molecular dynamics (MD) simulations can model how a molecule of this compound interacts with other molecules, including solvent molecules or other molecules of the same compound. These simulations can reveal the nature and strength of intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. mdpi.com Understanding these interactions is crucial for predicting the physical properties of the compound, such as its melting point, boiling point, and solubility.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. rsc.org For instance, if this compound were to undergo a nucleophilic aromatic substitution reaction, computational studies could help to determine whether the reaction proceeds via a Meisenheimer complex and which position on the aromatic ring is most susceptible to attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely in silico for predictive insights)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a purely in silico approach for this compound, a QSAR model could be developed to predict its potential biological activities based on its calculated molecular descriptors.

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment, HOMO/LUMO energies)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

By correlating these descriptors with the known activities of structurally similar compounds, a predictive model can be built. nih.gov For example, a QSAR study on benzofuran derivatives could provide insights into the features of this compound that might contribute to a specific biological effect.

Molecular Docking and Binding Affinity Predictions to Hypothetical Macromolecular Targets (in silico)

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This technique can be used to hypothesize the potential biological targets of this compound and to estimate its binding affinity.

The process involves:

Defining a hypothetical binding site: Based on the structures of known enzymes or receptors that interact with similar benzofuran scaffolds.

Docking the ligand: Placing the 3D structure of this compound into the defined binding site in various orientations and conformations.

Scoring the poses: Using a scoring function to estimate the binding free energy for each pose. The pose with the lowest energy is considered the most likely binding mode.

Computational Prediction of Novel Derivatizations and Reactivity Profiles

In the quest for new chemical entities with tailored properties, computational methods offer a rapid and cost-effective means to predict the outcomes of chemical modifications. For this compound, these in-silico techniques are instrumental in identifying potential derivatizations and understanding their likely reactivity.

Predictive Derivatization Strategies

Computational chemists can propose a multitude of novel derivatives of this compound by systematically exploring the effects of adding various functional groups at different positions on the benzofuran scaffold. The primary sites for derivatization are typically the remaining open positions on the benzene (B151609) ring and the furan ring.

The selection of substituents is guided by the desired application. For instance, in drug discovery, moieties that can enhance binding affinity to a biological target, improve pharmacokinetic properties, or reduce toxicity are prioritized. Common derivatizations might include the introduction of:

Small alkyl and alkoxy groups to modulate lipophilicity.

Amine and amide functionalities to introduce hydrogen bonding capabilities.

Halogens to alter electronic properties and potentially improve binding interactions.

Aromatic and heteroaromatic rings to explore extended π-stacking interactions.

The feasibility and potential impact of these derivatizations are assessed using computational tools before any synthetic work is undertaken.

Reactivity Profile Analysis

The inherent reactivity of this compound is dictated by the electron distribution across the molecule, which is significantly influenced by the fluoro and cyano substituents. Density Functional Theory (DFT) is a commonly employed method to elucidate the electronic structure and predict sites susceptible to electrophilic or nucleophilic attack. physchemres.orgnih.gov

Key reactivity descriptors that can be computationally calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The spatial distribution of these orbitals highlights the regions most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the electron-withdrawing nature of both the fluorine and nitrile groups is expected to influence the reactivity of the benzofuran ring system significantly. Computational studies can precisely quantify these effects and predict the most probable sites for various chemical transformations. researchgate.net

Illustrative Data Tables

To exemplify the type of data generated through these computational investigations, the following tables present hypothetical findings for predicted derivatives and their reactivity descriptors. It is important to note that this data is illustrative and not based on published experimental or computational results for this specific molecule.

Table 1: Predicted Novel Derivatives of this compound and Their Computationally Estimated Properties

| Derivative | Substituent | Position | Predicted LogP | Predicted Polar Surface Area (Ų) |

| 1 | -OH | 4 | 2.1 | 65.4 |

| 2 | -NH2 | 4 | 1.9 | 78.2 |

| 3 | -CH3 | 2 | 3.5 | 52.1 |

| 4 | -COOH | 5 | 2.3 | 90.7 |

| 5 | -OCH3 | 4 | 2.8 | 61.3 |

Table 2: Hypothetical Reactivity Descriptors for this compound Calculated via DFT

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -7.2 eV | Indicates moderate electron-donating capability |

| LUMO Energy | -1.5 eV | Suggests a reasonable ability to accept electrons |

| HOMO-LUMO Gap | 5.7 eV | Reflects the molecule's chemical stability |

| Global Hardness | 2.85 | A measure of resistance to charge transfer |

| Global Electrophilicity | 2.1 | Indicates the propensity to accept electrons |

These computational predictions serve as a valuable guide for synthetic chemists, allowing for the prioritization of derivatization strategies that are most likely to yield compounds with the desired properties, thereby accelerating the discovery and development process.

Exploration of Pre Clinical in Vitro Biological Activities and Mechanistic Insights

Target Identification and Validation through Biochemical Assays (in vitro)

There are no available reports identifying or validating specific biological targets for 7-Fluorobenzofuran-6-carbonitrile through in vitro biochemical assays. Research on other benzofuran-containing molecules has identified a range of targets, including enzymes like lysine (B10760008) acetyltransferases (KAT6A) and receptors such as opioid receptors. nih.govresearchgate.net However, no such investigations have been published for this compound.

Cellular Assays for Mechanism of Action Elucidation (in vitro cell lines)

No studies describing the use of in vitro cell line-based assays to elucidate the mechanism of action of this compound have been found. The subsequent subsections outline the specific areas where data is absent.

Information regarding the effect of this compound on the proliferation and viability of any cancer or non-cancer cell lines is not present in the available scientific literature. Standard assays, such as MTT or resazurin-based assays, which are commonly used to assess these parameters, have not been reported for this compound. nih.gov

There is no published data from flow cytometry or other methods to indicate whether this compound induces cell cycle arrest or apoptosis in any cell line. Studies on other novel benzofuran (B130515) derivatives have shown effects such as G2/M phase arrest and induction of apoptosis, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

No data from gene expression studies (e.g., microarray or RNA-seq) or protein profiling (e.g., western blotting or proteomics) are available to understand the impact of this compound on cellular pathways in isolated cell systems.

Investigation of Specific Biological Pathways and Molecular Interactions (e.g., Enzyme Inhibition, Receptor Binding)

No investigations into the specific molecular interactions of this compound, such as enzyme inhibition or receptor binding, have been reported. While methods for assessing such interactions are well-established, they have not been applied to this specific compound in any published research.

Antimicrobial or Antiviral Activity Evaluation in In Vitro Models

Despite the broad interest in developing novel antimicrobial and antiviral agents, no specific data on the in vitro efficacy of this compound against bacterial or viral strains could be identified in the public domain. Standard methodologies for such evaluations typically involve determining the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms or the effective concentration (EC50) to reduce viral replication in cell cultures. nih.govnih.govgriffith.edu.au These assays are fundamental first steps in the drug discovery pipeline. nih.gov While studies on structurally related compounds, such as certain fluoroquinolones and other benzofuran derivatives, have demonstrated antimicrobial activities, this information cannot be directly extrapolated to this compound due to the high degree of structural specificity in drug-target interactions. nih.govnih.govresearchgate.net The absence of such foundational data for this compound precludes any discussion of its potential as an anti-infective agent.

Chemoproteomic Approaches for Target Deconvolution

Similarly, there is no evidence of this compound having been subjected to chemoproteomic studies for target identification and deconvolution. Chemoproteomics is a powerful set of techniques used to identify the molecular targets of a bioactive compound, thereby elucidating its mechanism of action. nih.govnih.govtum.de These approaches can involve the use of chemical probes derived from the compound of interest to capture its binding partners from cell lysates, or probe-free methods that detect protein-ligand interactions without modifying the original molecule. researchgate.net

The application of chemoproteomics is crucial for understanding both the intended "on-target" effects and the unintended "off-target" interactions that can lead to adverse effects. tum.de Platforms like activity-based protein profiling (ABPP) have been instrumental in discovering "ligandable hotspots" on proteins previously considered "undruggable." nomuraresearchgroup.com Without such studies on this compound, its cellular targets and the pathways it may modulate remain entirely unknown.

Lack of Publicly Available Research on this compound within the Specified Methodologies

Following a comprehensive search of scientific literature and databases, it has been determined that there is no specific, publicly available research on the chemical compound This compound within the advanced methodologies outlined in the user's request.

The targeted searches for the application of This compound in the following areas yielded no direct results:

Design and Synthesis of Chemical Probes for Target Engagement Studies: No literature was found describing the use of this compound as a chemical probe or its synthesis for such purposes.

Application in Fragment-Based Drug Discovery (FBDD) Approaches: There are no published studies detailing the inclusion or screening of this compound in fragment libraries for drug discovery.

Integration into High-Throughput Screening (HTS) Libraries for Novel Scaffold Discovery: The search did not identify any instances of this compound being a component of HTS libraries for the discovery of new chemical scaffolds.

Exploration of Photophysical Properties and Potential for Bioimaging Applications: No data is available on the intrinsic photophysical properties of this compound or its investigation for bioimaging applications.

While general information exists for related structures such as benzofurans and methodologies like FBDD and HTS, the strict requirement to focus solely on This compound cannot be met due to the absence of specific research findings. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content inclusions.

Future Directions and Research Opportunities

Development of Novel Stereoselective and Regioselective Synthetic Methodologies

The synthesis of highly substituted benzofurans like 7-Fluorobenzofuran-6-carbonitrile presents considerable challenges, particularly in controlling the precise arrangement of substituents (regioselectivity) and their three-dimensional orientation (stereoselectivity). numberanalytics.com While classical methods exist, future research must focus on developing more efficient and precise synthetic strategies.

Achieving regiochemical control is critical, especially when multiple positions on the benzene (B151609) or furan (B31954) ring are available for reaction. oregonstate.edu For instance, the cyclization of substituted phenols can lead to mixtures of isomers. oregonstate.edu The development of new methods using directing groups or highly selective catalysts is essential to overcome this challenge. numberanalytics.com Similarly, achieving stereoselectivity is a significant hurdle when chiral centers are introduced. numberanalytics.com

Key opportunities for innovation include:

Transition Metal Catalysis : Palladium- and copper-based catalysts have proven powerful in constructing the benzofuran (B130515) core through cross-coupling and cyclization reactions. nih.govnumberanalytics.com Future work could focus on developing bespoke ligand-catalyst systems tailored for the specific electronic demands of fluorinated and nitrile-containing substrates.

C-H Activation : Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to synthesis. numberanalytics.com Developing C-H activation strategies for the benzofuran core would allow for the late-stage introduction of functional groups, providing rapid access to a library of derivatives.

Asymmetric Catalysis : For analogs of this compound that possess chiral centers, the development of asymmetric catalysts or the use of chiral auxiliaries will be crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. numberanalytics.com

Substituent Migration Reactions : Recent breakthroughs have shown that functional groups on an aromatic ring can be induced to migrate during benzofuran ring formation, opening up pathways to previously inaccessible substitution patterns. tus.ac.jp Exploring these rearrangements could provide novel routes to complex derivatives. tus.ac.jp

Table 1: Advanced Synthetic Methodologies for Benzofuran Derivatives

| Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed Cyclization | Use of catalysts (e.g., Pd, Cu) to facilitate the formation of the benzofuran ring from precursors like o-alkynylphenols. | Efficient and regioselective synthesis of the core scaffold. | nih.govnumberanalytics.com |

| C-H Activation/Functionalization | Directly converting C-H bonds on the benzofuran nucleus into C-C or C-heteroatom bonds. | Late-stage diversification to create analogs with varied functionalities. | numberanalytics.com |

| Asymmetric Catalysis | Employing chiral catalysts to control the stereochemical outcome of reactions that create chiral centers. | Synthesis of enantiopure analogs for biological evaluation. | numberanalytics.com |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to rapidly build molecular complexity. | Efficient, one-pot synthesis of highly substituted derivatives. | numberanalytics.com |

Exploration of Unconventional Reaction Pathways and Transformations

Beyond established methods, the exploration of unconventional reaction pathways can unlock new synthetic possibilities and lead to the discovery of novel molecular architectures.

Photochemical Reactions : Light-induced reactions offer unique activation pathways that are often inaccessible under thermal conditions. numberanalytics.com Photochemistry could be used to forge specific bonds or create complex ring systems attached to the this compound core. numberanalytics.com

Oxidative Cyclizations : The use of specific oxidants can mediate the cyclization of precursors such as o-alkenylphenols or electron-rich aryl ketones to form the benzofuran ring. mdpi.com For example, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a metal-free alternative for synthesizing 2-arylbenzofurans. mdpi.com

Deconstructive Reorganization : Innovative strategies that involve the deconstruction and subsequent reorganization of complex starting materials, such as those derived from kojic acid, can lead to the formation of highly functionalized benzofurans through unprecedented pathways. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

The vastness of chemical space makes the discovery of new molecules with desired properties a significant challenge. youtube.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating materials and drug discovery. youtube.comnd.edu

For a target like this compound, these computational approaches can be applied in several ways:

Generative Models for Compound Design : AI models can be trained on large databases of existing chemical structures and their properties. youtube.com These models can then generate novel benzofuran derivatives that are predicted to have high activity for a specific biological target or desired material properties. youtube.com The models can explore the vast chemical space around the core structure to propose new, synthesizable molecules. youtube.com

Predictive Modeling of Properties : Machine learning algorithms can predict various properties of new compounds, such as their binding affinity to a protein, solubility, or toxicity, before they are ever synthesized. This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.

Synthesis Prediction : AI can also assist in solving synthetic challenges. By learning from the vast repository of published chemical reactions, these tools can propose viable synthetic routes for novel, complex molecules like derivatives of this compound. youtube.comyoutube.com This integration of design and synthesis planning ensures that the generated molecules are synthetically accessible. youtube.com

Closing the Loop with Automation : The ultimate integration involves connecting AI design algorithms with automated robotic platforms for synthesis and testing. youtube.com This creates a closed loop where the AI designs compounds, a robot synthesizes and tests them, and the results are fed back to the AI to refine the next round of designs, dramatically accelerating the discovery cycle. youtube.com

Broadening the Scope of Biological Target Space for Mechanistic Studies

Benzofuran derivatives are known to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery. numberanalytics.comquantumzeitgeist.com The unique electronic properties conferred by the fluorine and nitrile substituents in this compound make it an intriguing candidate for screening against new and challenging biological targets.

Future research should aim to:

Explore Novel Anticancer Targets : Beyond general cytotoxicity, studies should investigate specific molecular targets. For example, certain benzofuran derivatives have been identified as potent inhibitors of lysine (B10760008) acetyltransferases (KATs) like KAT6A and KAT6B, which are frequently amplified in various cancers. acs.orgresearchgate.net this compound could be investigated for its potential to inhibit these or other epigenetic targets.

Investigate Neurological and Inflammatory Pathways : The structural motifs present in this compound may allow it to interact with enzymes and receptors involved in neurological disorders or inflammatory processes, such as those mediated by NF-κB. rsc.org

Develop New Antimicrobial Agents : With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. Benzofuran derivatives have shown activity against various bacteria, and the specific substitution pattern of this compound could offer a novel mechanism of action. nih.gov

Nucleic Acid Interactions : Some benzodifuran derivatives have been shown to interact with and induce conformational changes in RNA and DNA. nih.gov This opens the possibility of developing compounds like this compound as probes or therapeutic agents that target nucleic acids. nih.gov

Table 2: Potential Biological Target Classes for Benzofuran Derivatives

| Target Class | Example | Therapeutic Area | Reference |

|---|---|---|---|

| Epigenetic Enzymes | Lysine Acetyltransferases (KAT6A/B) | Oncology | acs.orgresearchgate.net |

| Transcription Factors | NF-κB | Oncology, Inflammation | rsc.org |

| Bacterial Enzymes | Protein Deformylase | Infectious Diseases | oregonstate.edu |

| Nucleic Acids | poly rA RNA | Genetic Disorders, Antiviral | nih.gov |

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring and Characterization

The successful synthesis and biological evaluation of novel compounds like this compound rely on robust analytical techniques. Future advancements in this area are needed to provide deeper insights and enable more efficient research.

Real-time Reaction Monitoring : The synthesis of complex molecules often involves sensitive intermediates and competing reaction pathways. Implementing real-time monitoring techniques, such as in-situ spectroscopy (e.g., NMR, IR), can provide immediate feedback on reaction progress, allowing for precise control and optimization, ultimately leading to higher yields and purity.

High-Resolution Structural Elucidation : While standard characterization methods like NMR spectroscopy and high-resolution mass spectrometry are essential, complex stereochemical or regiochemical outcomes may require more advanced techniques. researchgate.net X-ray crystallography provides unambiguous structural proof and detailed conformational information, which is invaluable for understanding structure-activity relationships. researchgate.net

Advanced Biological Assays : To understand the mechanism of action, a suite of advanced biological characterization tools is necessary. Techniques such as flow cytometry and Western blotting can elucidate how these compounds affect cell cycles and protein expression levels, respectively, providing crucial mechanistic insights beyond simple activity readouts. mdpi.com

Q & A

Basic: What synthetic methodologies are commonly employed for 7-Fluorobenzofuran-6-carbonitrile, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves fluorination of benzofuran precursors followed by nitrile introduction. Key steps include:

- Fluorination: Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Temperature control (0–60°C) minimizes side reactions .

- Nitrile Formation: Cyano group introduction via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids, as seen in related benzofuran derivatives) .

- Optimization: Monitor reaction progress with HPLC-MS. Adjust stoichiometry of fluorinating agents and catalysts (e.g., Pd(PPh₃)₄) to enhance yield (≥70%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: Prioritize ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry. Fluorine coupling patterns (e.g., J₃,4 = 8–12 Hz in fluorobenzofurans) validate substitution positions .

- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolves ambiguous stereochemistry, particularly for crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported spectral data for fluorinated benzofuran derivatives?

Answer:

- Cross-Validation: Compare data across multiple techniques (e.g., NMR with IR for functional groups) .

- Solvent Effects: Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess shifts .

- Computational Aids: Use DFT calculations (e.g., Gaussian) to predict ¹³C NMR chemical shifts and reconcile discrepancies .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Studies: Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitrile group’s electron-withdrawing effect directs nucleophilic attack to the fluorinated ring .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., acetonitrile) to model reaction pathways .

Basic: What purification protocols are recommended for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane:EtOAc, 8:1 to 4:1).

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals .

- TLC Validation: Monitor fractions using UV-active plates (Rf = 0.3–0.5 in hexane:EtOAc) .

Advanced: How can regioselectivity be controlled during fluorination of benzofuran precursors?

Answer:

- Directing Groups: Install temporary substituents (e.g., -OMe) to guide fluorination to the 7-position .

- Temperature Modulation: Lower temperatures (−20°C) favor kinetic control, reducing para-substitution byproducts .

Advanced: What factors influence the stability of this compound under storage?

Answer:

- Steric Effects: Bulky substituents near the nitrile reduce hydrolysis.

- Storage Conditions: Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

Basic: What safety protocols are essential when handling fluorinated benzofuran carbonitriles?

Answer:

- PPE: Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal: Neutralize reactive intermediates (e.g., fluorides) with CaCO₃ before disposal .

Advanced: How do electronic effects impact the biological activity of this compound derivatives?

Answer:

- SAR Studies: Fluorine’s electronegativity enhances membrane permeability. Nitrile groups improve binding affinity to enzymatic pockets (e.g., kinase inhibitors) .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with target proteins .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT): Implement inline FTIR for real-time monitoring.

- Quality Control: Establish acceptance criteria (e.g., ≥95% purity by HPLC) and validate with interlaboratory comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.